1-hydroxy-4-unsubstituted benzenoids
1-Hydroxy-4-unsubstituted benzenoids are a class of organic compounds characterized by the presence of a hydroxyl group (-OH) attached to the 1-position and the absence of any substituents at the 4-position on the benzene ring. These molecules exhibit diverse chemical properties depending on their functional groups, making them useful in various applications such as pharmaceuticals, dyes, and materials science.
The presence of a hydroxyl group confers these compounds with basic and polar characteristics, facilitating interactions with other molecules through hydrogen bonding and dipole-dipole attractions. The unsubstituted nature at the 4-position allows for facile modification by chemists to introduce various functional groups, enhancing their utility in synthetic chemistry.
In pharmaceutical research, 1-hydroxy-4-unsubstituted benzenoids are often studied for their potential as analgesics or anti-inflammatory agents due to their aromatic structure and hydroxyl functionality. Their molecular design enables the exploration of different pharmacological activities by altering the substituents at other positions on the benzene ring.
These compounds also find applications in dye synthesis, where the hydroxyl group can contribute to coloration through π-π stacking interactions. Moreover, their structural simplicity and reactivity make them valuable tools for developing new materials with specific properties tailored for electronics or catalysis.

構造 | 化学名 | CAS | MF |
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3-(1R)-2-amino-1-hydroxyethylphenol | 5596-07-6 | C8H11NO2 |
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2-(1-amino-2-hydroxyethyl)phenol | 741232-09-7 | C8H11NO2 |
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3-2-(ethylamino)-1-hydroxyethylphenol | 709-55-7 | C10H15NO2 |
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2-(3-Bromopropyl)phenol | 57027-76-6 | C9H11BrO |
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3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid | 712347-85-8 | C10H9NO4 |
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2-(difluoromethyl)phenol | 271249-71-9 | C7H6F2O |
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3-(5-Aminopentyl)phenol | 905363-31-7 | C11H17NO |
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N-(3-hydroxyphenyl)methylmethanesulfonamide | 210113-89-6 | C8H11NO3S |
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3-Isothiocyanatophenol | 3125-63-1 | C7H5NOS |
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2-Hydroxybenzamide Oxime | 6005-58-9 | C7H8N2O2 |
関連文献
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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